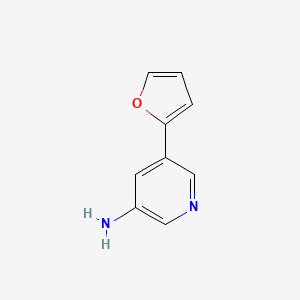

5-(Furan-2-yl)pyridin-3-amine

Vue d'ensemble

Description

5-(Furan-2-yl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a furan ring and a pyridine ring, both of which are fused to an amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated pyridine derivative. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Another method involves the condensation of furan-2-carboxaldehyde with 3-aminopyridine in the presence of a suitable catalyst. This reaction can be performed under mild conditions, typically at room temperature, using a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Furan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products

Oxidation: Oxidized derivatives such as furan-2-carboxylic acid.

Reduction: Reduced derivatives such as this compound alcohol.

Substitution: Substituted derivatives such as N-alkyl-5-(furan-2-yl)pyridin-3-amine.

Applications De Recherche Scientifique

5-(Furan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-(Furan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Furan-2-yl)pyridine: Similar structure but lacks the amine group, resulting in different reactivity and applications.

5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Contains a pyrazole ring instead of a pyridine ring, leading to different biological activities.

2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring, which imparts different chemical and biological properties.

Uniqueness

5-(Furan-2-yl)pyridin-3-amine is unique due to the presence of both furan and pyridine rings fused to an amine group. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Activité Biologique

5-(Furan-2-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a furan ring attached to a pyridine moiety, which contributes to its unique chemical properties and biological interactions. The compound's structure allows it to engage with various biological targets, particularly enzymes involved in metabolic processes.

Interaction with Cytochrome P450 Enzymes

One of the primary mechanisms through which this compound exerts its biological effects is through interaction with cytochrome P450 enzymes, particularly CYP2A6. This interaction is crucial for the compound's metabolism and influences its pharmacokinetic properties.

Cellular Effects

Research indicates that this compound can affect cellular processes such as:

- Cell Signaling : Modulation of signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : Influencing the transcriptional activity of various genes involved in metabolic pathways.

- Cellular Metabolism : Altering metabolic rates and pathways within cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It shows promising activity against both gram-positive and gram-negative bacteria. For instance, compounds structurally related to this compound have demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Similar compounds have shown selective toxicity towards cancer cells while sparing normal cells, indicating potential as a therapeutic agent in cancer treatment .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its interaction with metabolic enzymes. Factors such as solubility, stability, and the presence of other compounds can significantly affect its bioavailability and therapeutic efficacy.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Testing : A study evaluated the compound's antimicrobial activity using serial dilution methods against standard bacterial strains. Results indicated moderate activity against S. aureus and E. coli, with further structure–activity relationship analyses suggesting that modifications to the furan ring could enhance efficacy .

- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that this compound exhibits selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in cancerous cells .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-(furan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJHMYLVNZMONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.